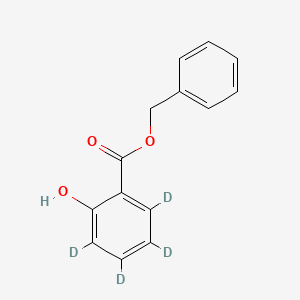

(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

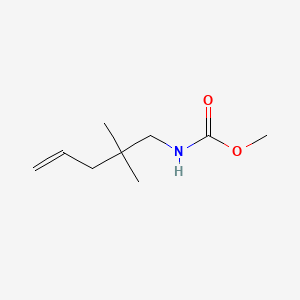

“(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester” is a chemical compound with the molecular formula C15H18N4O3 . It is an intermediate in the synthesis of Loline, an alkaloid isolated from fungal endophytes . The compound appears as a colourless syrup .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H18N4O3 . Unfortunately, the specific structural diagram is not provided in the searched resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the searched resources. It’s known to be involved in the synthesis of Loline , but the exact reactions are not specified.Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.33 . It is soluble in DCM and Ethyl Acetate . The compound appears as a colourless syrup .Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

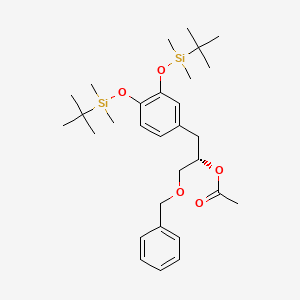

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester involves the protection of the hydroxyl group, the azidation of the carboxylic acid, and the reduction of the azide to the amine. The final step involves the deprotection of the hydroxyl group and the esterification of the carboxylic acid with phenylmethyl alcohol.", "Starting Materials": ["3,4-dihydroxy-1(2H)-azocinecarboxylic acid", "phenylmethyl alcohol", "sulfonyl chloride", "sodium azide", "sodium borohydride", "acetic acid", "tetrahydrofuran", "dichloromethane", "triethylamine", "diisopropylethylamine", "dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "magnesium sulfate", "sodium sulfate", "silica gel"], "Reaction": [ { "Step 1": "Protection of the hydroxyl group", "Reactants": ["3,4-dihydroxy-1(2H)-azocinecarboxylic acid", "sulfonyl chloride", "triethylamine", "dimethylformamide"], "Products": ["3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid"], "Conditions": "room temperature, 24 hours, under nitrogen atmosphere" }, { "Step 2": "Azidation of the carboxylic acid", "Reactants": ["3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid", "sodium azide", "diisopropylethylamine", "dimethylformamide"], "Products": ["(3R,4R)-4-azido-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid"], "Conditions": "room temperature, 24 hours, under nitrogen atmosphere" }, { "Step 3": "Reduction of the azide to the amine", "Reactants": ["(3R,4R)-4-azido-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid", "sodium borohydride", "tetrahydrofuran"], "Products": ["(3R,4R)-4-amino-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid"], "Conditions": "reflux, 24 hours, under nitrogen atmosphere" }, { "Step 4": "Deprotection of the hydroxyl group and esterification", "Reactants": ["(3R,4R)-4-amino-3,4-di(4-methylbenzenesulfonyloxy)-1(2H)-azocinecarboxylic acid", "phenylmethyl alcohol", "4-dimethylaminopyridine", "N,N'-dicyclohexylcarbodiimide", "dichloromethane"], "Products": ["(3R,4R)-4-azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic acid phenylmethyl ester"], "Conditions": "room temperature, 24 hours, under nitrogen atmosphere" } ] } | |

CAS-Nummer |

1315552-03-4 |

Produktname |

(3R,4R)-4-Azido-3,4,7,8-tetrahydro-3-hydroxy-1(2H)-azocinecarboxylic Acid Phenylmethyl Ester |

Molekularformel |

C15H18N4O3 |

Molekulargewicht |

302.334 |

IUPAC-Name |

benzyl (3R,4R,5Z)-4-azido-3-hydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate |

InChI |

InChI=1S/C15H18N4O3/c16-18-17-13-8-4-5-9-19(10-14(13)20)15(21)22-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,20H,5,9-11H2/b8-4-/t13-,14-/m1/s1 |

InChI-Schlüssel |

NWWBDJLOOWNMNH-CWIKABRRSA-N |

SMILES |

C1CN(CC(C(C=C1)N=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)